Perhexiline Maleate
Description
Perhexiline maleate (C₁₉H₃₅N·C₄H₄O₄; molecular weight 393.6 g/mol) is a synthetic antianginal agent first introduced in the 1970s . It inhibits mitochondrial enzymes Carnitine Palmitoyltransferase-1 (CPT1) and CPT2, shifting myocardial metabolism from fatty acid β-oxidation to glucose utilization, thereby improving cardiac efficiency in ischemic conditions . Clinically, it is used for refractory angina, chronic coronary insufficiency, and off-label conditions like fibrodysplasia ossificans progressiva (FOP) .
Pharmacokinetics: Perhexiline exhibits polymorphic metabolism via CYP2D6, with slow metabolizers at risk of toxicity due to drug accumulation . Steady-state plasma concentrations require therapeutic drug monitoring (2–6 hours post-dose), with a half-life of 2–4 days .
Adverse Effects: Neuropathy (10–50% of cases), hepatotoxicity (elevated transaminases in ~50%), hypoglycemia, and myopathy are notable risks . Histopathological findings include Mallory bodies in liver cells and lysosomal lipid storage in nerves .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021114 | |
| Record name | Perhexiline maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6724-53-4, 103516-75-2, 103516-76-3 | |
| Record name | Perhexiline maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perhexiline maleate [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhexiline maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhexiline maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhexiline maleate | |
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| Record name | Perhexiline maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |
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| Record name | PERHEXILINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PERHEXILINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PERHEXILINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Perhexiline maleate is synthesized through a multi-step process involving the reaction of 2,2-dicyclohexylethylamine with piperidine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a white, odorless, aqueously soluble powder .
Chemical Reactions Analysis
Types of Reactions: Perhexiline maleate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Cardiovascular Applications
1.1 Treatment of Angina Pectoris
Perhexiline maleate has been extensively studied for its efficacy in treating refractory angina pectoris. A clinical trial involving 55 patients demonstrated that perhexiline significantly reduced the frequency of anginal attacks in 84% of participants, as well as decreasing the consumption of glyceryl trinitrate by 64% . Another study confirmed that 63% of patients with refractory angina responded positively to perhexiline, showing improvements in exercise tolerance and anginal frequency compared to placebo .
1.2 Mechanism of Action
The mechanism by which perhexiline exerts its effects involves the inhibition of myocardial fatty acid catabolism, leading to an increase in glucose utilization. This shift enhances oxygen efficiency during myocardial ischemia, making it particularly beneficial for patients with severe ischemic symptoms awaiting coronary revascularization . Furthermore, perhexiline has been shown to potentiate platelet responsiveness to nitric oxide, which may contribute to its antianginal effects .
1.3 Side Effects and Management
While perhexiline is effective, it is associated with potential side effects such as dizziness and, in some cases, hepatotoxicity and peripheral neuropathy . Monitoring plasma drug levels is crucial; maintaining levels below 600 ng/ml can reduce the risk of toxicity while preserving therapeutic efficacy .
Oncological Applications
Recent studies have highlighted the potential of perhexiline as an anti-cancer agent due to its ability to modulate metabolic pathways critical for cancer cell survival.
2.1 Anti-Cancer Properties
Research indicates that perhexiline inhibits the growth of various cancer cell lines by targeting fatty acid metabolism through the inhibition of carnitine palmitoyltransferase enzymes (CPT1 and CPT2) . This metabolic alteration can enhance the efficacy of traditional chemotherapeutics like cisplatin. For instance, one study found that perhexiline enhanced the antitumor efficacy of cisplatin in neuroblastoma cells by increasing their susceptibility to treatment .
2.2 Clinical Implications
The repurposing of perhexiline for oncological use presents a promising avenue for research, especially considering its established safety profile in cardiovascular applications. However, further investigation is necessary to fully understand its mechanisms and potential side effects when used in cancer therapy .
Summary of Clinical Case Studies
Mechanism of Action
Perhexiline maleate exerts its effects by binding to the mitochondrial enzymes carnitine palmitoyltransferase 1 and 2. This binding inhibits the enzymes’ activity, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia . Additionally, this compound has been shown to potentiate platelet responsiveness to nitric oxide, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action
Key Differentiation : Perhexiline uniquely modulates myocardial metabolism, unlike traditional antianginals that target ion channels or receptors . Its inhibition of CPT1 reduces oxygen demand without affecting consumption, a distinct advantage in ischemia .
Clinical Efficacy in Angina Pectoris
Efficacy Notes: Perhexiline demonstrates superior efficacy in refractory angina compared to beta-blockers and calcium antagonists, particularly in patients unresponsive to conventional therapy . However, its narrow therapeutic window necessitates strict monitoring .
Adverse Effect Profiles
Risk-Benefit Balance: Perhexiline’s neuropathic and hepatotoxic risks exceed those of ranolazine or beta-blockers but are justified in refractory cases .
Pharmacokinetics and Drug Interactions
Clinical Consideration: Perhexiline’s long half-life and CYP2D6 dependency require genotype-guided dosing to avoid toxicity .
Biological Activity
Perhexiline maleate is a compound primarily recognized for its antianginal properties, particularly in patients with refractory angina. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound functions by inhibiting the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT-1) and CPT-2. This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, enhancing glucose metabolism. Consequently, this results in improved myocardial efficiency by increasing ATP production for the same oxygen consumption during ischemic conditions .
Key Mechanisms:
- Inhibition of CPT-1 and CPT-2: Reduces reliance on fatty acids.
- Increased Glucose Utilization: Enhances oxygen efficiency during myocardial ischemia.
- ATP Production: More ATP is generated per unit of oxygen consumed.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption: Over 80% bioavailability when administered orally.
- Protein Binding: Highly protein-bound (>90%).
- Metabolism: Primarily metabolized by cytochrome P450 2D6; major metabolites include monohydroxyperhexiline and dihydroxyperhexiline.
- Half-life: Variable; reported between 2 to 30 days depending on individual metabolism .
Clinical Efficacy
A double-blind trial involving 55 patients with angina pectoris demonstrated that perhexiline significantly reduced the frequency of anginal attacks in 84% of participants and decreased glyceryl trinitrate consumption in 64% . The drug's efficacy was further supported by a study showing that 63% of patients experienced improved exercise tolerance compared to only 18% on placebo .
Clinical Trial Summary:
| Study | Participants | Duration | Results |
|---|---|---|---|
| Burns-Cox et al. (1971) | 55 | 12-24 weeks | 84% reduction in angina attacks |
| Randomized Controlled Trial | 17 | Not specified | 63% responders to treatment |
Hypoglycemia Case Report
A notable case report highlighted the occurrence of hypoglycemia in a patient treated with this compound. Following a loading dose, the patient experienced multiple episodes of low blood glucose levels, which were attributed to the drug's metabolic effects. Adjustments in dosing led to stabilization without further hypoglycemic episodes .
Cancer Treatment Synergy
Recent research has explored the potential of this compound to enhance the efficacy of chemotherapeutic agents such as cisplatin. In vitro studies indicated that perhexiline increased NDM29 expression, leading to enhanced sensitivity of neuroblastoma cells to cisplatin treatment .
Case Study Findings:
| Study | Condition | Findings |
|---|---|---|
| Lai (2011) | Diabetes Management | Documented hypoglycemia episodes post-treatment |
| Nature Research (2015) | Neuroblastoma | Increased susceptibility to cisplatin with perhexiline treatment |
Adverse Effects
While perhexiline is generally well-tolerated, it has been associated with several adverse effects:
Q & A
Q. What is the primary mechanism of action of perhexiline maleate in modulating cellular metabolism, and how can this be experimentally validated?
this compound inhibits carnitine palmitoyltransferase 1 (CPT1) and CPT2, key enzymes in mitochondrial fatty acid oxidation. Its IC50 values are 77 µM for rat cardiac CPT1 and 148 µM for hepatic CPT1 . To validate this mechanism:
- In vitro : Treat HepG2 cells with 5–25 µM this compound for 2–6 hours and measure CPT1/2 activity via radiolabeled palmitate oxidation assays .
- In vivo : Administer 80–200 mg/kg orally to rodent models and assess metabolic shifts using metabolomics (e.g., increased glucose utilization via LC-MS) .
Q. What are the recommended storage conditions and solvent compatibility for this compound in laboratory settings?
Q. How does this compound influence mitochondrial function, and what assays can quantify these effects?
Perhexiline induces mitochondrial dysfunction by blocking fatty acid transport, leading to ATP depletion and apoptosis. Key assays:
- Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) in treated cells (e.g., MCF-7 breast cancer cells at 10 µM) .
- JC-1 staining : Assess mitochondrial membrane potential collapse in hepatic cells after 24-hour exposure .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on perhexiline’s anti-tumor efficacy across different cancer models?
Discrepancies arise from tissue-specific CPT1 expression and metabolic dependencies. For example:
- Neuroblastoma : Perhexiline (0.01 µM) synergizes with cisplatin by upregulating NDM29 ncRNA, enhancing apoptosis .
- Pancreatic cancer : KRAS-mutant organoids show sensitivity (IC50 ~10 µM) via SREBP2 suppression, while wild-type organoids remain unaffected . Methodological solution : Use isogenic cell lines (e.g., KRAS-G12D vs. KRAS-WT) and validate with RNA-seq to identify mutation-dependent pathways .
Q. What experimental designs are optimal for assessing perhexiline’s dose-dependent hepatotoxicity and metabolic consequences?
- In vivo : Administer 200 mg/kg daily for 8 weeks in DA rats; monitor liver enzymes (ALT, AST) and histopathology for steatosis .
- In vitro : Treat primary hepatocytes with 10–50 µM for 72 hours and perform ROS assays (e.g., DCFH-DA staining) .
- Genotoxicity : Use Ames test (Salmonella typhimurium) and micronucleus assays to confirm weak mutagenicity at high doses .
Q. How does genetic polymorphism in drug-metabolizing enzymes impact perhexiline’s pharmacokinetics and toxicity profiles?
Poor metabolizers (CYP2D6 deficiency) accumulate perhexiline, increasing neuropathy and hepatotoxicity risk . To address:
- Phenotyping : Use debrisoquine urinary metabolic ratio to identify slow oxidizers prior to dosing .
- Therapeutic drug monitoring : Measure plasma concentrations via HPLC-MS/MS; target 0.15–0.6 mg/L for efficacy without toxicity .
Q. What methodologies are effective for studying perhexiline’s blood-brain barrier (BBB) penetration and neurotoxicity?
- BBB models : Use iPSC-derived endothelial cells co-cultured with astrocytes; treat with 25 µM perhexiline and measure permeability via LC-MS .
- Neurotoxicity assays : Expose SH-SY5Y neurons to 10–50 µM for 48 hours and assess axonal degeneration via βIII-tubulin immunofluorescence .
Data Interpretation and Methodological Challenges
Q. How should researchers analyze contradictory results in perhexiline’s modulation of mTORC1 signaling and autophagy?
- In MCF-7 cells, 10 µM perhexiline inhibits mTORC1 (via phospho-S6K1 Western blot) but induces autophagy (LC3-II puncta formation) .
- Resolution : Conduct time-course experiments; mTORC1 inhibition may precede autophagic flux, which peaks at 24 hours .
Q. What statistical approaches are recommended for metabolic flux studies involving perhexiline?
Q. How can organoid-based platforms improve the translational relevance of perhexiline research in KRAS-driven cancers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
